molecular formula C13H13ClN2S B13200781 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Cat. No.: B13200781
M. Wt: 264.77 g/mol
InChI Key: OHEZFCJRANVAOW-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is a heterocyclic compound that contains a benzothiazole ring fused with a tetrahydro ring and a chlorophenyl group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloroaniline with a suitable thioamide in the presence of a cyclizing agent. The reaction is usually carried out in a solvent such as dichloromethane or ethanol, and the mixture is heated to promote cyclization.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as microwave-assisted synthesis or continuous flow chemistry. These methods can enhance reaction rates and yields while minimizing the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding amine or other reduced forms.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the benzothiazole ring or the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkylating agents, or acylating agents can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial targets, resulting in antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
  • 2-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine
  • 2-(4-Methylphenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

Uniqueness

2-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine is unique due to the presence of the chlorophenyl group, which can influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets. Additionally, the specific arrangement of atoms in this compound may confer unique binding properties to molecular targets, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H13ClN2S

Molecular Weight

264.77 g/mol

IUPAC Name

2-(4-chlorophenyl)-4,5,6,7-tetrahydro-1,3-benzothiazol-7-amine

InChI

InChI=1S/C13H13ClN2S/c14-9-6-4-8(5-7-9)13-16-11-3-1-2-10(15)12(11)17-13/h4-7,10H,1-3,15H2

InChI Key

OHEZFCJRANVAOW-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N=C(S2)C3=CC=C(C=C3)Cl)N

Origin of Product

United States

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